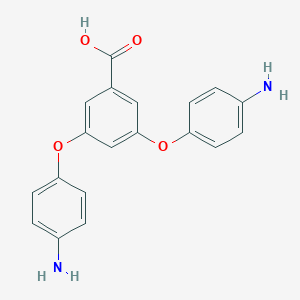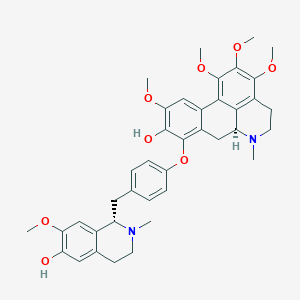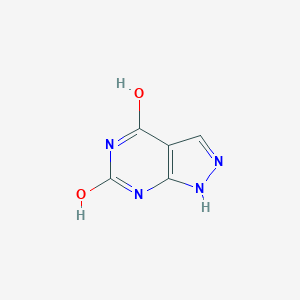
trans-Azetidine-2,4-dicarboxylic acid
Descripción general
Descripción
Trans-Azetidine-2,4-dicarboxylic acid (tADA) is a solid white compound . It is an agonist at glutamate metabotropic receptors . Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol .
Synthesis Analysis
The synthesis of trans-Azetidine-2,4-dicarboxylic acid has been described in several studies . For instance, the four stereoisomers of azetidine-2,3-dicarboxylic acid were synthesized in a stereocontrolled fashion following two distinct strategies: one providing the two cis-ADC enantiomers and one giving access to the two trans-ADC enantiomers .Molecular Structure Analysis
The molecular structure of trans-Azetidine-2,4-dicarboxylic acid is characterized by its IUPAC name (2S,4S)-azetidine-2,4-dicarboxylic acid . Its InChI is InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1 .Chemical Reactions Analysis
Trans-Azetidine-2,4-dicarboxylic acid is involved in various chemical reactions. For instance, it has been used in visible-light-mediated intermolecular [2+2] photocycloadditions for the synthesis of azetidines .Physical And Chemical Properties Analysis
Trans-Azetidine-2,4-dicarboxylic acid is a solid white compound . It has a molecular weight of 145.11 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Neuropharmacology
t-ADA is known to activate neuronal metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic transmission and plasticity. The compound has been shown to modulate the expression of mGluRs in primary cultures of cerebellar granule neurons, affecting their sensitivity to agonist-stimulated inositol phosphate (IP) hydrolysis . This application is significant for understanding the mechanisms of neurotransmission and for developing potential treatments for neurological disorders.
Cognitive Function Research
Research has indicated that t-ADA can block spatial learning in rats, suggesting its impact on cognitive functions . This application is crucial for studying the molecular basis of learning and memory and for exploring therapeutic strategies for cognitive impairments.
Mecanismo De Acción
Target of Action
Trans-Azetidine-2,4-dicarboxylic acid (tADA) primarily targets the metabotropic glutamate receptors (mGluRs) . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
tADA acts as an agonist for the mGluR1 and mGluR5 subtypes . As an agonist, it binds to these receptors and activates them, leading to a series of intracellular events .
Biochemical Pathways
Upon activation by tADA, mGluR1 and mGluR5 can modulate several downstream biochemical pathways. One of the key pathways involves the stimulation of inositol phosphate (IP) hydrolysis . This process can be modulated by the degree of depolarization during the culture period, rendering neurons differently sensitive to agonist-stimulated IP hydrolysis .
Pharmacokinetics
Its solubility in water is reported to be 57 mg/mL , which could influence its absorption and distribution in the body.
Result of Action
The activation of mGluRs by tADA has been linked to various cellular effects. For instance, it has been shown to affect spatial learning in rats . In one study, rats treated with tADA were found to be amnesic when tested for spatial learning .
Action Environment
The action, efficacy, and stability of tADA can be influenced by various environmental factors. For example, the degree of neuronal depolarization can affect the sensitivity of neurons to tADA . .
Safety and Hazards
According to the safety data sheet, if trans-Azetidine-2,4-dicarboxylic acid comes into contact with the eyes, it should be rinsed immediately with plenty of water for at least 15 minutes and medical attention should be sought . If it comes into contact with the skin, it should be washed off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and medical attention should be sought .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,4S)-azetidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-HRFVKAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424982 | |
| Record name | trans-Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Azetidine-2,4-dicarboxylic acid | |
CAS RN |
161596-62-9 | |
| Record name | (2S,4S)-2,4-Azetidinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161596-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Azetidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Azetidine-2,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does trans-Azetidine-2,4-dicarboxylic acid (t-ADA) interact with its target and what are the downstream effects?
A1: t-ADA acts as an agonist at metabotropic glutamate receptors (mGluRs), specifically showing activity at mGluR5 and potentially mGluR1 subtypes [, , , , ]. Upon binding to these receptors, t-ADA initiates a signaling cascade that primarily involves the stimulation of phosphoinositide hydrolysis [, ]. This leads to the activation of downstream signaling pathways, ultimately influencing neuronal excitability and synaptic plasticity [, , , ].
Q2: How does t-ADA affect long-term potentiation (LTP)?
A3: Studies using t-ADA have provided evidence for the involvement of mGluRs in LTP. In rat hippocampal slices, t-ADA was shown to prolong LTP induced by weak tetanization []. Interestingly, when co-administered with the mGluR antagonist (R,S)-alpha-methyl-4-carboxyphenylglycine (MCPG), LTP was attenuated []. Furthermore, t-ADA appears to bypass the typical N-methyl-D-aspartate (NMDA) receptor dependence of LTP induction, suggesting a potential interaction between mGluR and NMDA receptor pathways in synaptic plasticity [, ].
Q3: Does t-ADA offer any neuroprotective effects?
A4: While not directly addressed in the provided papers, some studies suggest that activation of mGluR5, the primary target of t-ADA, might exert neuroprotective effects. For instance, t-ADA was found to protect retinal cells from NMDA-induced excitotoxicity, possibly by reducing glutamate release [, , ].
Q4: Are there any known instances of resistance to t-ADA?
A4: The provided research papers do not discuss resistance mechanisms specific to t-ADA. Further investigation is necessary to understand if and how resistance to t-ADA might develop.
Q5: What are the known toxicological properties of t-ADA?
A5: The available research primarily focuses on the pharmacological characterization of t-ADA. While some studies highlight its potential neuroprotective effects, comprehensive toxicological data, including potential long-term effects, are not extensively discussed.
Q6: What analytical methods are typically employed to study t-ADA?
A7: Common techniques used to investigate t-ADA's effects include electrophysiological recordings to assess neuronal activity, biochemical assays to measure phosphoinositide hydrolysis and cyclic AMP formation, and immunohistochemical analyses to examine receptor expression levels [, , ].
Q7: Are there any computational models available to study t-ADA's interactions?
A7: While the provided literature doesn't delve into specific computational models for t-ADA, its structural similarity to glutamate makes it amenable to computational chemistry approaches. Molecular docking and molecular dynamics simulations could be utilized to further explore its interactions with mGluRs and potentially guide the development of novel mGluR ligands.
Q8: What is the historical context of t-ADA research?
A9: Research on t-ADA emerged in the context of understanding the role of mGluRs in various neurological processes. Its discovery as a selective mGluR agonist, particularly for mGluR5, provided a valuable tool to dissect the specific contributions of this receptor subtype [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)



![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)




![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)